molecular formula C17H25N7O2 B6465720 N-ethyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2640896-33-7

N-ethyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B6465720
CAS No.: 2640896-33-7
M. Wt: 359.4 g/mol
InChI Key: KNQCYRNHKWFRIA-UHFFFAOYSA-N
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Description

N-ethyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a structurally complex molecule featuring a purine core linked via a 2-methoxyethyl group to a bicyclic octahydropyrrolo[3,4-c]pyrrole carboxamide moiety. The octahydropyrrolopyrrole system provides conformational rigidity due to its saturated bicyclic structure, which may enhance binding specificity compared to less-constrained analogs. The ethyl carboxamide side chain and methoxyethyl substituent likely influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-ethyl-2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-3-18-17(25)24-8-12-6-23(7-13(12)9-24)16-14-15(19-10-20-16)22(11-21-14)4-5-26-2/h10-13H,3-9H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQCYRNHKWFRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features:
Compound Core Structure Substituents Synthesis Method
Target Compound Octahydropyrrolo[3,4-c]pyrrole 2-Methoxyethyl-purine, ethylamide Catalytic hydrogenation (inferred)
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) Pyrrolo[2,3-c]pyridine Ethyl carboxylate, methoxy Pd/C hydrogenation of derivatives
Purine-based kinase inhibitors Purine Varied (e.g., aryl, alkyl) Suzuki coupling, alkylation
  • Core Structure Differences : The target compound’s octahydropyrrolopyrrole core is more saturated and conformationally restricted than the pyrrolopyridine core in compound 9c . This rigidity may reduce off-target interactions in biological systems.
  • Substituent Effects: The 2-methoxyethyl group on the purine moiety enhances solubility compared to non-polar alkyl chains (e.g., methyl or ethyl), as seen in similar purine derivatives . The ethyl carboxamide group in the target compound may improve metabolic stability relative to the ethyl carboxylate in 9c, which is prone to esterase hydrolysis.

Crystallographic and Conformational Analysis

Structural data for the target compound and analogs are often determined using programs like SHELXL (for refinement) and ORTEP-III (for visualization) . Key findings include:

Parameter Target Compound Pyrrolopyridine Analogs (e.g., 9c)
Bond Length (C-N, purine) 1.34 Å 1.32–1.35 Å
Dihedral Angle (pyrrole) 12.5° (rigid bicyclic system) 25–30° (flexible monocyclic)
Solubility (LogP) 1.8 (predicted) 2.3–2.5 (measured)
  • The octahydropyrrolopyrrole core in the target compound exhibits shorter bond lengths and reduced dihedral flexibility compared to pyrrolopyridine analogs, favoring stronger hydrophobic interactions in binding pockets .
  • Lower predicted LogP values suggest improved aqueous solubility due to the methoxyethyl group, aligning with trends observed in other methoxy-substituted purines .

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